REACTION_CXSMILES
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C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[C:13]([C:17]1[CH:21]=[C:20]([NH2:22])[N:19]([C:23]2[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=2)[N:18]=1)([CH3:16])([CH3:15])[CH3:14].[NH2:30][C:31]1[C:40]2[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=2)[C:34]([O:41][C:42]2[CH:47]=[CH:46][N:45]=[C:44]([NH:48][C:49](=[O:53])[CH2:50][O:51][CH3:52])[CH:43]=2)=[CH:33][CH:32]=1.CO>C(Cl)Cl>[C:13]([C:17]1[CH:21]=[C:20]([NH:22][C:6](=[O:7])[NH:30][C:31]2[C:40]3[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=3)[C:34]([O:41][C:42]3[CH:47]=[CH:46][N:45]=[C:44]([NH:48][C:49](=[O:53])[CH2:50][O:51][CH3:52])[CH:43]=3)=[CH:33][CH:32]=2)[N:19]([C:23]2[CH:24]=[CH:25][C:26]([CH3:29])=[CH:27][CH:28]=2)[N:18]=1)([CH3:16])([CH3:15])[CH3:14]
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Name
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|
Quantity
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40.7 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
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Name
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N-(4-(4-aminonaphthalen-1-yloxy)pyridin-2-yl)-2-methoxyacetamide
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Quantity
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35.5 g
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Type
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reactant
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Smiles
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NC1=CC=C(C2=CC=CC=C12)OC1=CC(=NC=C1)NC(COC)=O
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated in vacuo
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Type
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WASH
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Details
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was washed with water and saturated aqueous NaHCO3 solution (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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the residue purified by flash column chromatography (SiO2, 800 g, 2% MeOH in DCM, isocratic elution)
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Type
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CUSTOM
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Details
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This product was recrystallized from ethyl acetate/heptane (800 mL of a 5:3 v/v mixture)
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Reaction Time |
16 h |
Name
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Type
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product
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Smiles
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C(C)(C)(C)C1=NN(C(=C1)NC(NC1=CC=C(C2=CC=CC=C12)OC1=CC(=NC=C1)NC(COC)=O)=O)C1=CC=C(C=C1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |